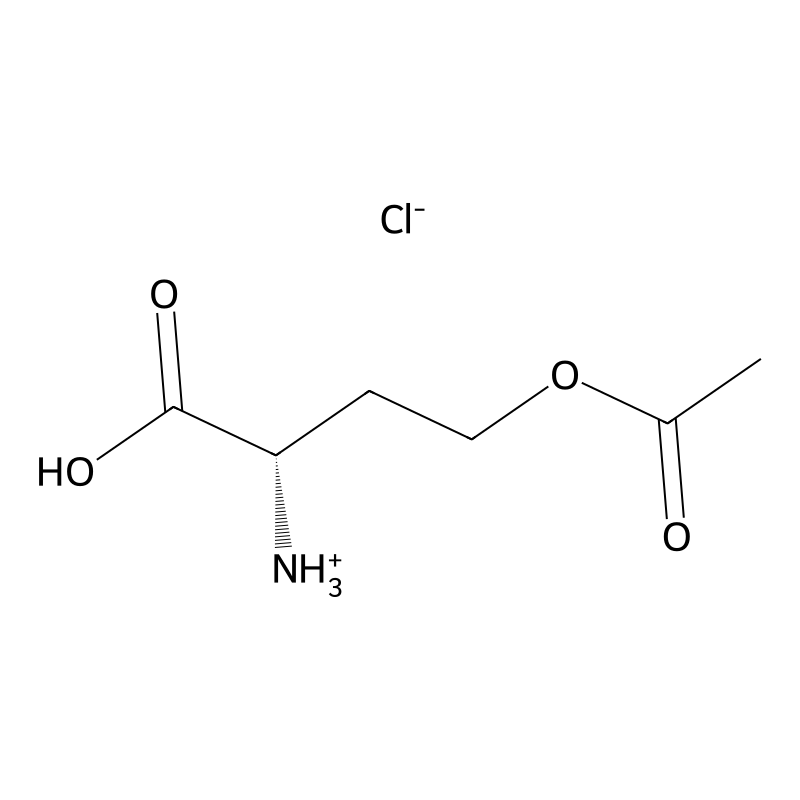

O-Acetyl-L-homoserine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

O-Acetyl-L-homoserine hydrochloride (O-Acetyl-L-homoserine HCl) is a chemical compound used in scientific research, particularly in the field of organic chemistry and biochemistry. It is the hydrochloride salt of O-Acetyl-L-homoserine, which is a derivative of the naturally occurring amino acid L-homoserine.

Applications in Organic Chemistry

O-Acetyl-L-homoserine HCl serves as a versatile synthon, meaning it acts as a building block for the synthesis of more complex molecules. Due to its specific functional groups, it can be used in various reactions, including:

- Peptide synthesis: O-Acetyl-L-homoserine HCl can be incorporated into the synthesis of peptides, which are chains of amino acids. The presence of the acetyl group can help protect certain functional groups during the synthesis process [].

Applications in Biochemistry

O-Acetyl-L-homoserine HCl can be used as a substrate in studies of enzymes involved in amino acid metabolism. Enzymes are biological molecules that act as catalysts in various cellular processes. By studying how enzymes interact with O-Acetyl-L-homoserine HCl, researchers can gain insights into the mechanisms of these pathways [].

O-Acetyl-L-homoserine hydrochloride is the acetyl derivative of L-homoserine, a naturally occurring amino acid. Its chemical formula is C₆H₁₂ClNO₄, and it is recognized for its role in various biosynthetic pathways. As a hydrochloride salt, it is typically more soluble in water than its base form, which enhances its utility in biological systems . O-Acetyl-L-homoserine serves as a precursor for the biosynthesis of L-methionine and other important compounds like γ-butyrolactone .

Uniqueness of O-Acetyl-L-homoserine

What sets O-Acetyl-L-homoserine apart from these similar compounds is its specific role as an acetylated form of homoserine that facilitates the production of methionine and other metabolites through distinct enzymatic pathways. Its ability to enhance interleukin-10 expression further highlights its unique position in immunological research.

O-Acetyl-L-homoserine exhibits notable biological activities. It acts as a ligand for interleukin-10, enhancing the expression of this cytokine, which plays a crucial role in immune regulation . Furthermore, it is involved in metabolic pathways that lead to the synthesis of essential amino acids and other metabolites vital for cellular functions. Despite not being directly involved in protein biosynthesis, it is crucial for the production of compounds such as S-adenosylmethionine .

The synthesis of O-Acetyl-L-homoserine can be achieved through several methods:

- Chemical Synthesis: This involves acetylating L-homoserine using acetic anhydride or acetyl chloride in an acidic environment to promote the reaction.

- Biotechnological Approaches: Engineered strains of Corynebacterium glutamicum have been developed to produce O-Acetyl-L-homoserine efficiently through microbial fermentation processes. These strains utilize various feedstocks to enhance production yields significantly .

O-Acetyl-L-homoserine has several applications across different fields:

- Amino Acid Production: It serves as a precursor for L-methionine, which is essential in animal feed and human nutrition.

- Metabolic Intermediate: It is utilized in the synthesis of other valuable compounds such as homoserine lactone.

- Research Tool: Due to its role in cytokine modulation, it is used in immunological research to study immune responses .

Interaction studies involving O-Acetyl-L-homoserine have shown its potential to modulate immune responses through its activity as a ligand for interleukin-10. This interaction suggests that O-Acetyl-L-homoserine could be explored further for therapeutic applications related to immune regulation and inflammatory diseases .

O-Acetyl-L-homoserine shares similarities with several other compounds that are also involved in amino acid biosynthesis or metabolic pathways. Here are some comparable compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| L-Homoserine | C₄H₉NO₃ | Precursor to O-acetyl-L-homoserine; involved in methionine biosynthesis. |

| L-Methionine | C₅H₁₁NO₂S | Essential amino acid; directly involved in protein synthesis. |

| O-Acetyl-L-serine | C₄H₉NO₄ | Similar acetyl derivative; involved in serine metabolism. |

| S-Adenosylmethionine | C₁₄H₁₉N₅O₁₃S | Methyl donor in various bio

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|